

The Discovery and History of 1,2-Dibromotetrachloroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromotetrachloroethane

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An in-depth exploration of the synthesis, historical context, and chemical properties of **1,2-Dibromotetrachloroethane** (DBTCE), a significant reagent in organic chemistry.

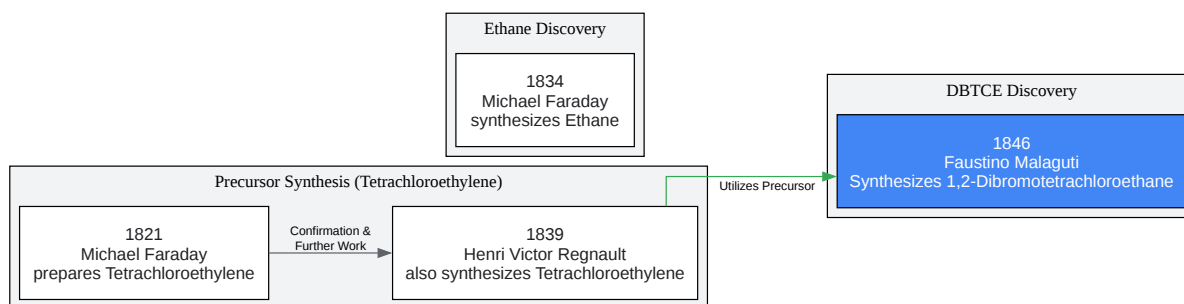
This technical guide provides a comprehensive overview of **1,2-Dibromotetrachloroethane**, from its mid-19th-century discovery to its contemporary applications in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's history, physical and chemical properties, and key experimental protocols, presenting quantitative data in accessible formats and illustrating complex processes with detailed diagrams.

Discovery and Historical Context

The discovery of **1,2-Dibromotetrachloroethane** is credited to the Italian chemist Faustino Malaguti in 1846.^[1] His pioneering work involved the simple yet effective method of exposing a mixture of tetrachloroethylene and bromine to sunlight.^[1] Malaguti named the resulting crystalline solid "Bromure de chloréthose," or "bromide of chlorethose," as tetrachloroethylene was then known.^[1]

This discovery did not occur in isolation. It was part of a broader wave of investigation into hydrocarbons and their halogenated derivatives during the 19th century. Ethane itself was first synthesized in 1834 by Michael Faraday.^[2] The starting material for Malaguti's synthesis, tetrachloroethylene, had its own history, having been first prepared by Michael Faraday in 1821 via the thermal decomposition of hexachloroethane.^[3] French chemist Henri Victor Regnault later synthesized it in 1839, also through the thermal decomposition of hexachloroethane.^{[4][5]}

Malaguti's work built upon these foundational discoveries, expanding the family of known halogenated alkanes.



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Caption: Historical timeline of key discoveries leading to **1,2-Dibromotetrachloroethane**.

Physicochemical Properties

1,2-Dibromotetrachloroethane is a crystalline solid at room temperature.[3] It is recognized for its stability and effectiveness as a solvent and reagent, owing to its unique combination of bromine and chlorine atoms. The compound is generally stable but incompatible with strong oxidizing agents.[6]

Property	Value
IUPAC Name	1,2-Dibromo-1,1,2,2-tetrachloroethane
Synonyms	sym-Dibromotetrachloroethane, DBTCE
CAS Number	630-25-1
Molecular Formula	C ₂ Br ₂ Cl ₄
Molecular Weight	325.64 g/mol
Appearance	Almost white powder, Crystalline solid
Melting Point	215 - 220 °C (decomposes)
Density	2.713 g/mL at 25 °C
Solubility	Insoluble in water

Sources:[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Historical Synthesis: Malaguti's Method (1846)

Faustino Malaguti's original synthesis was a photochemical reaction. While his publication, "Recherches sur Éthers Chlorés," provides the conceptual basis, the protocol can be inferred as follows:

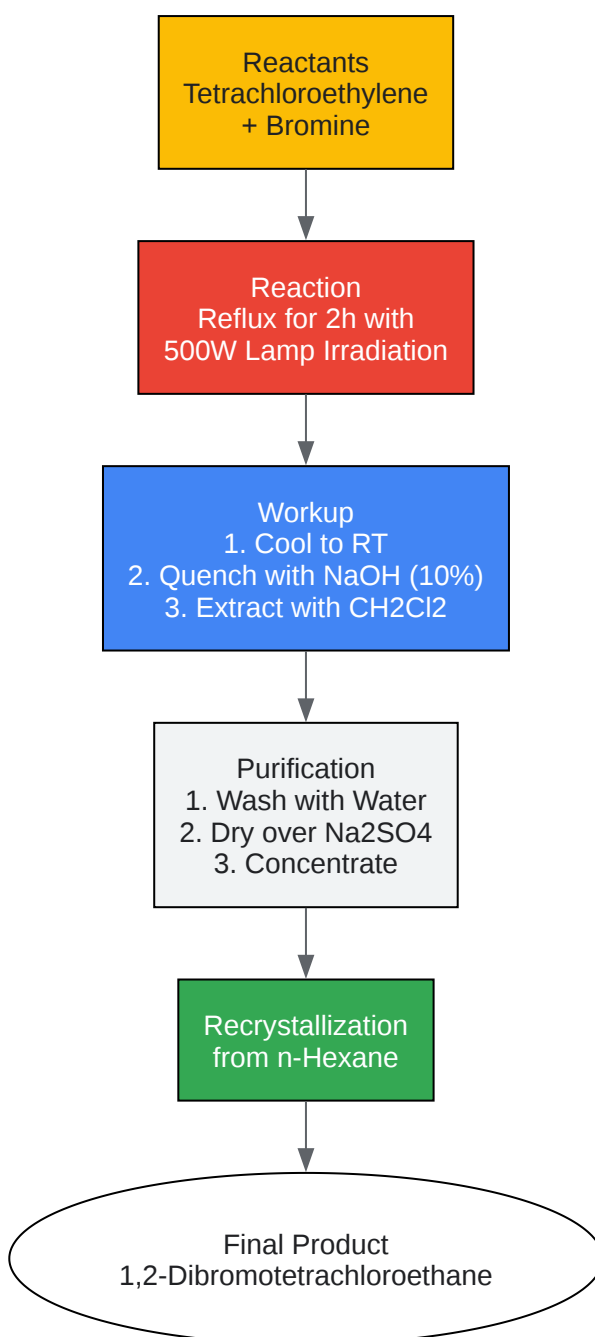
- **Reactants:** A mixture of tetrachloroethylene (then known as chloréthose) and elemental bromine was prepared.
- **Initiation:** The mixture was exposed to direct sunlight. The ultraviolet radiation from the sun provided the energy to initiate the free-radical addition of bromine across the double bond of tetrachloroethylene.
- **Reaction:** The bromine molecule homolytically cleaves, and the resulting bromine radicals add to the tetrachloroethylene, leading to the formation of the saturated **1,2-Dibromotetrachloroethane**.

- Isolation: As the product is a solid, it would have crystallized from the reaction mixture and could be isolated by filtration.

Modern Laboratory Synthesis

Modern methods are conceptually similar to Malaguti's but employ more controlled and efficient equipment. The following protocol is adapted from contemporary literature:

- Apparatus Setup: A 500-mL flask is equipped with a reflux condenser.
- Reactant Charging: A solution of tetrachloroethylene (81.1 g, 50.0 mL, 489.1 mmol) and molecular bromine (46.9 g, 15.0 mL, 293.4 mmol) is added to the flask.
- Initiation and Reflux: The solution is irradiated with a 500-W lamp at reflux temperature for 2 hours. The high-intensity lamp serves as a controlled source of photons to initiate the radical reaction.
- Workup:
 - The reaction mixture is allowed to cool to room temperature.
 - The mixture is diluted with a 10% sodium hydroxide solution (100 mL) to quench any remaining bromine.
 - The product is extracted with dichloromethane (3 x 100 mL).
- Purification:
 - The combined organic layers are washed with water.
 - The solution is dried over anhydrous sodium sulfate (Na_2SO_4) and then concentrated under reduced pressure.
 - The crude product is recrystallized from n-hexane to yield pure **1,2-Dibromotetrachloroethane**.



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Caption: Workflow for the modern laboratory synthesis of **1,2-Dibromotetrachloroethane**.

Modern Applications in Organic Synthesis

Beyond its historical significance, **1,2-Dibromotetrachloroethane** serves as a valuable reagent in modern organic chemistry. It is particularly noted for its role as a mild brominating agent and its use in specific name reactions.

Ramberg-Bäcklund Rearrangement

1,2-Dibromotetrachloroethane can be used as a halogenating reagent for the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement.[8] This reaction is a powerful method for carbon-carbon double bond formation.

The mechanism involves:

- Deprotonation: A strong base removes an acidic α -proton from the sulfone.
- Halogenation: The resulting carbanion is halogenated (in this context, by a reagent derived from or used alongside DBTCE).
- Cyclization: Intramolecular nucleophilic attack by the second carbanion displaces the bromide, forming a transient three-membered episulfone intermediate.
- Extrusion: This unstable intermediate spontaneously eliminates sulfur dioxide (SO_2) to form the final alkene product.



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Caption: Simplified signaling pathway of the Ramberg-Bäcklund Rearrangement.

Modified Appel Reaction

DBTCE is used in a modified Appel reaction to convert alcohols into alkyl bromides.[9] This transformation proceeds under mild conditions with high yields, using a combination of triphenylphosphine (PPh_3) and DBTCE.

The mechanism proceeds as follows:

- Activation: Triphenylphosphine attacks a bromine atom on DBTCE, forming a phosphonium ion pair.

- **Alkoxide Formation:** The alcohol is deprotonated.
- **Displacement:** The resulting alkoxide attacks the phosphorus atom, displacing the bromotetrachloroethyl anion.
- **S_N2 Attack:** The bromide ion then performs an S_N2 attack on the carbon atom of the alcohol, leading to an inversion of configuration and yielding the alkyl bromide and triphenylphosphine oxide.

This method is highly efficient for converting primary, secondary, and even chiral alcohols into their corresponding bromides with high enantiomeric excess.[9][10]

Conclusion

From its discovery in a sunlit flask in 1846 to its role in complex modern synthetic transformations, **1,2-Dibromotetrachloroethane** holds a distinct place in the history of organic chemistry. Its straightforward, yet historically significant, initial synthesis paved the way for a deeper understanding of halogenated alkanes. Today, it continues to be a valuable tool for researchers, offering a mild and efficient route for brominations and key functional group transformations, underscoring the enduring legacy of early chemical discoveries.

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- To cite this document: BenchChem. [The Discovery and History of 1,2-Dibromotetrachloroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050365#discovery-and-history-of-1-2-dibromotetrachloroethane>]

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